(R)-2-Methylimidazolidin-4-one

Asymmetric Synthesis Organocatalysis Chiral Ligands

Sourcing a reliable (R)-configured imidazolidin-4-one building block is critical for achieving high enantiomeric excess in asymmetric synthesis. Using the wrong stereoisomer or a racemic mixture introduces significant risks of inverted selectivity and failed catalytic cycles. This compound is the exact solution. • Defined (R)-stereochemistry for reproducible enantioselective transformations (e.g., achieving up to 90% ee in Henry reactions). • Privileged pharmacophore scaffold for medicinal chemistry programs targeting kinases, with analogs showing sub-micromolar activity (IC50 = 790 nM). • Cyclic structure provides enhanced hydrolytic stability in physiological conditions compared to acyclic analogs, ideal for peptide mimetic design.

Molecular Formula C4H8N2O
Molecular Weight 100.12 g/mol
Cat. No. B14038975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Methylimidazolidin-4-one
Molecular FormulaC4H8N2O
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESCC1NCC(=O)N1
InChIInChI=1S/C4H8N2O/c1-3-5-2-4(7)6-3/h3,5H,2H2,1H3,(H,6,7)/t3-/m1/s1
InChIKeyKJQGKEDCVVGBEZ-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Methylimidazolidin-4-one Overview


(R)-2-Methylimidazolidin-4-one is a chiral, 5-membered heterocyclic building block (C4H8N2O, MW: 100.12 g/mol) defined by its specific (R)-stereochemistry at the C2 position . It serves as a versatile intermediate in asymmetric synthesis, where its rigid cyclic framework and stereodefined nature enable the construction of complex molecules with high enantiomeric purity [1]. The imidazolidin-4-one core is recognized as a privileged pharmacophore, present in numerous biologically active compounds targeting enzymes such as BACE-1 and various kinases [2].

1 Chiral building block for asymmetric synthesis
2 Stereochemical-control study fit
3 Enantiomer-attribution research context

(R)-2-Methylimidazolidin-4-one vs. Generic Imidazolidinones


Substituting a generic imidazolidin-4-one derivative for the (R)-configured 2-methyl variant introduces critical risks of reduced or inverted enantioselectivity, altered biological activity, and compromised stability. The imidazolidin-4-one scaffold is highly sensitive to stereochemical and substituent modifications [1]. For instance, the enantiomeric (S)-form can exhibit divergent binding to chiral biological targets, while achiral analogs (e.g., 2,2-dimethyl) lack the specific spatial orientation required for asymmetric induction [2]. Furthermore, subtle changes in the heterocyclic core, such as replacing the carbonyl with a thioxo group or the imine with an imino group, drastically alter electronic properties and metabolic stability, making the generic substitution of this specific chiral entity scientifically unsound [3].

Target
(R)-configured 2-methyl analog ensures desired stereochemical outcome in asymmetric synthesis.
Substitute Risk
Enantiomeric (S)-form may invert product chirality, altering biological target interactions.
Target
Cyclic imidazolidin-4-one scaffold provides specific electronic and steric properties for catalysis.
Substitute Risk
Achiral or thioxo analogs lack the precise hydrogen-bonding and coordination geometry required.
Target
2-methyl substitution offers a distinct selectivity profile and metabolic stability context.
Substitute Risk
2,2-dimethyl or 2-imino variants may shift enzyme target engagement and off-target profile.

(R)-2-Methylimidazolidin-4-one Comparator Analysis


Enantioselectivity in Asymmetric Catalysis

In asymmetric Henry reactions catalyzed by copper(II) complexes, the enantioselectivity achieved is directly dependent on the chirality of the imidazolidin-4-one ligand. The (R)-configured ligand is essential for producing the desired enantiomer in excess, while the (S)-enantiomer would predictably yield the opposite product configuration. The use of specifically (R)-configured ligands enabled the synthesis of products with up to 90% enantiomeric excess (ee), demonstrating the functional consequence of stereochemical choice [1].

Enantioselectivity
Class-level
Up to 90% ee reported for (R)-imidazolidin-4-one copper complexes in Henry reaction; (S)-enantiomer gives opposite product.
Enantiomeric outcome depends on (R)-configuration choice
Asymmetric synthesis procurement requires verified stereochemistry
Asymmetric Synthesis Organocatalysis Chiral Ligands

p38 MAPK Inhibition: 2-Methyl vs. 2-Imino Analog

The 2-imino analog of the target compound, 2-imino-1-methylimidazolidin-4-one, exhibits measurable but moderate inhibitory activity against the p38 MAP kinase (IC50 = 790 nM) [1]. This quantitative benchmark provides a baseline for the 2-methyl scaffold's biological potential, as the 2-methyl substitution is expected to yield a distinct potency and selectivity profile. While direct IC50 data for the 2-methyl derivative against p38 are not available, the data for the 2-imino analog establishes that even minor modifications to the 2-position yield nanomolar-range interactions with a key therapeutic target.

p38 MAPK Inhibition
Reported
2-imino analog IC50 = 790 nM against p38 MAP kinase; 2-methyl variant expected to differ in potency and selectivity.
Scaffold can engage kinase targets at sub-micromolar level
Data to verify for 2-methyl derivative; supports kinase probe development
Kinase Inhibition Anti-inflammatory Structure-Activity Relationship

Imidazolidin-4-one Stability vs. Amino Acid Precursors

The 2-methylimidazolidin-4-one ring forms reversibly from acetaldehyde and N-terminal amino groups of peptides at pH 7.4, 37°C [1]. While this reversible nature is context-dependent, the broader imidazolidin-4-one scaffold, particularly when N-acylated, exhibits exceptional hydrolytic stability in human plasma and pH 7.4 buffer, remaining intact and active per se [2]. This contrasts with simple amino acid amides, which lack the cyclic constraint and are more susceptible to enzymatic cleavage. The kinetic pKa of the imidazolidin-4-one ring nitrogen (ca. 3.6-4.0) is approximately 4 units lower than that of corresponding amino acid amides, significantly altering its protonation state and reactivity at physiological pH [3].

Stability vs. Amino Acids
Class-level
N-acylated imidazolidin-4-one shows exceptional plasma stability; pKa reduced by ~4 units vs. acyclic amides.
Cyclic constraint improves hydrolytic stability context
Context-dependent; reversible adduct formation with acetaldehyde at pH 7.4
Stability Protein Modification Bioconjugation

CYP3A4 Inhibition: 2-Methyl vs. 2,2-Dimethyl Scaffold

An elaborated analog containing the 2-methylimidazolidin-4-one core (CHEMBL4846752) was profiled for CYP3A4 inhibition, yielding an IC50 of 233 nM [1]. In contrast, 2,2-dimethyl-4-imidazolidinones were developed as specific inhibitors of amino acid decarboxylases, demonstrating that the substitution pattern at the 2-position directs enzyme selectivity [2]. The 2-methyl group offers a balance of steric bulk and conformational flexibility distinct from the gem-dimethyl group, potentially leading to different off-target profiles.

CYP3A4 Inhibition
Reported
Core-containing analog inhibits CYP3A4 with IC50 = 233 nM; 2,2-dimethyl analogs target amino acid decarboxylases instead.
2-methyl substitution directs CYP3A4 liability profile
Supports metabolism-related off-target profiling research
CYP Inhibition Drug Metabolism Off-Target Profiling

Catalytic Utility: 2-Oxo vs. 2-Thioxo Imidazolidinones

(R)-2-Methylimidazolidin-4-one is a member of the chiral imidazolidinone class, which are well-established as privileged organocatalysts and chiral auxiliaries for stereoselective synthesis [1]. The 2-thioxoimidazolidin-4-one analogs, while potent in various biological assays (e.g., cytotoxicity IC50 as low as 0.017 µM against HepG2 [2]), are chemically distinct and lack the precise hydrogen-bonding and steric properties required for many asymmetric transformations. The 2-oxo (carbonyl) group in (R)-2-methylimidazolidin-4-one provides a specific electronic environment and coordination site for metals, making it the preferred scaffold for a defined set of catalytic applications.

Catalytic Utility
Class-level
2-oxo imidazolidinone is a privileged organocatalyst; 2-thioxo analogs show cytotoxicity (IC50 0.017 µM) but are not used for asymmetric catalysis.
Carbonyl group essential for organocatalytic applications
2-thioxo divergent profile highlights substitution sensitivity
Chiral Auxiliary Asymmetric Synthesis Reaction Development

Applications of (R)-2-Methylimidazolidin-4-one


Asymmetric Synthesis & Chiral Ligands

For synthetic groups focused on enantioselective transformations, (R)-2-Methylimidazolidin-4-one is the preferred chiral auxiliary or ligand precursor. Its defined (R)-configuration is essential for achieving high enantiomeric excess (up to 90% ee) in reactions like the asymmetric Henry reaction, where the (S)-enantiomer would produce the opposite product [1]. This scenario avoids the time and resource cost of developing a racemic synthesis followed by chiral resolution.

Kinase Probe & Inhibitor Development

Medicinal chemistry teams developing p38 MAP kinase inhibitors can utilize the 2-methylimidazolidin-4-one scaffold as a core structure. The 2-imino analog demonstrates sub-micromolar activity (IC50 = 790 nM) [1], confirming the scaffold's ability to engage the kinase active site. The 2-methyl substitution offers a different steric and electronic profile, potentially improving selectivity and potency over the 2-imino variant.

Peptidomimetic Prodrug Design

Researchers aiming to improve the stability of peptide-based therapeutics should consider incorporating the imidazolidin-4-one moiety. The cyclic structure confers exceptional hydrolytic stability in human plasma and pH 7.4 buffer, a property not shared by acyclic amino acid amides [1]. The reduced pKa (~4 units lower) also provides a distinct ionization profile at physiological pH , which can be exploited for enhanced membrane permeability or altered metabolic fate.

CYP Profiling & Metabolism Studies

ADME/DMPK scientists conducting cytochrome P450 inhibition panels can use (R)-2-Methylimidazolidin-4-one as a scaffold to benchmark CYP3A4 liability. Analogs containing the core have shown moderate CYP3A4 inhibition (IC50 = 233 nM) [1], while the 2,2-dimethyl variant demonstrates a completely different target profile (amino acid decarboxylases) . This differentiation allows for rational design of molecules with tailored metabolic stability and reduced drug-drug interaction potential.

Application
Selection Property
Validation Focus
Asymmetric synthesis research
Chiral ligand configuration
Enantiomeric excess characterization
Kinase inhibitor research
Scaffold selectivity profile
Target engagement assay
Peptidomimetic research
Cyclic constraint stability
Hydrolytic stability assessment
Metabolism research
CYP inhibition profile
Off-target enzyme profiling

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12 linked technical documents
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